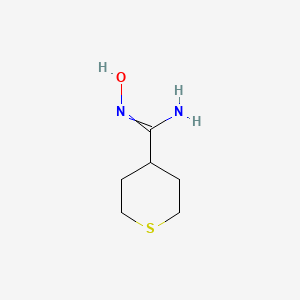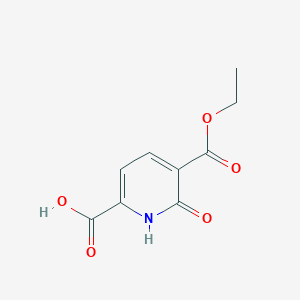
N'-hydroxythiane-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxythiane-4-carboximidamide: is a chemical compound with the molecular formula C6H12N2OS. . This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and a carboximidamide group, which is a functional group containing a carbon-nitrogen double bond and an amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N’-hydroxythiane-4-carboximidamide can be achieved through various synthetic routes. One common method involves the deoxygenative hydroboration of carboxamides. This method is advantageous due to its selectivity and mild reaction conditions . The reaction typically involves the use of hydroboration reagents such as borane (BH3) or diborane (B2H6) in the presence of a catalyst.
Industrial Production Methods: Industrial production of N’-hydroxythiane-4-carboximidamide may involve large-scale synthesis using similar hydroboration techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: N’-hydroxythiane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N’-hydroxythiane-4-carboximidamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems .
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, N’-hydroxythiane-4-carboximidamide is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications .
Wirkmechanismus
The mechanism by which N’-hydroxythiane-4-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The specific pathways involved depend on the context of its use, whether in chemical reactions, biological systems, or industrial processes.
Vergleich Mit ähnlichen Verbindungen
N’-hydroxypiperidine-1-carboximidamide: This compound has a similar structure but contains a piperidine ring instead of a thiopyran ring.
3-amino-N’-hydroxy-1H-pyrazole-4-carboximidamide: This compound features a pyrazole ring and is used in similar research applications.
4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide: This compound contains an oxadiazole ring and is studied for its energetic properties.
Uniqueness: N’-hydroxythiane-4-carboximidamide is unique due to its thiopyran ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Eigenschaften
IUPAC Name |
N'-hydroxythiane-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCGRRQQYCBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11817664.png)





![2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid](/img/structure/B11817690.png)






